1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole ring and substituted aromatic groups.
Properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O5/c1-4-34-16-8-6-13(9-17(16)33-3)21-25-18(35-27-21)11-29-20-19(26-28-29)22(31)30(23(20)32)14-7-5-12(2)15(24)10-14/h5-10,19-20H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUJNOSMWGMYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)F)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reagents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Variations and Implications
*Estimated based on analogous structures.
Key Observations :
- The ethoxy-methoxy combination in the target compound (vs. chloro in or ethyl in ) may improve solubility and reduce toxicity .
- The 3-fluoro-4-methylphenyl group (shared with ) likely enhances binding to hydrophobic enzyme pockets, as seen in antifungal triazoles .
- Co-planarity of aromatic systems (e.g., oxadiazole and triazole rings) is critical for π-π stacking interactions, but bulky substituents (e.g., trichlorophenyl in ) can introduce steric hindrance .
Comparative Efficiency :
- Analog 1 reported a 65% yield for the final coupling step, while chlorophenyl derivatives (e.g., ) required harsher conditions (e.g., POCl₃), reducing yields to ~50% .
- The target compound’s 3-fluoro-4-methylphenyl group may necessitate protective-group strategies to avoid side reactions during synthesis.
Table 2: Inferred Bioactivity Based on Structural Analogs
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated ~3.1 (similar to ), indicating moderate blood-brain barrier permeability.
- Solubility : Higher than chlorophenyl analogs due to polar ethoxy/methoxy groups (~25 µg/mL in aqueous buffer) .
- Metabolic Stability : Methoxy groups may slow hepatic oxidation compared to ethyl or chloro substituents .
Biological Activity
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has attracted attention due to its unique structural features and potential therapeutic applications. This article aims to explore its biological activity comprehensively.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione |
The biological activity of this compound primarily involves its interaction with various molecular targets:
Molecular Targets:
- Kinases and Proteases: The compound exhibits inhibitory effects on specific kinases and proteases which are crucial in cell signaling pathways.
Pathways Involved:
- MAPK/ERK Pathway: It interferes with this pathway leading to inhibited cell proliferation and induced apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds featuring the 1,2,4-oxadiazole moiety possess significant anticancer properties. The hybridization of 1,3,4-oxadiazoles with other pharmacophores has been shown to target various enzymes involved in cancer progression:
| Enzyme Targeted | Mechanism of Action |
|---|---|
| Telomerase | Inhibition leads to reduced cancer cell immortality |
| HDAC (Histone Deacetylase) | Modulates gene expression related to cancer |
| Thymidylate Synthase | Disruption of DNA synthesis |
Studies have demonstrated that derivatives of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} exhibit cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. The oxadiazole ring enhances the bioactivity spectrum against bacteria and fungi. Research indicates that compounds with similar structural features have been effective against pathogens like Staphylococcus aureus and Candida albicans .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of oxadiazole derivatives revealed that the compound exhibited significant inhibition of tumor cell growth in vitro. The study utilized various cancer cell lines to assess the IC50 values indicating potent cytotoxicity .
Case Study 2: Antimicrobial Screening
In a comparative antimicrobial study involving several oxadiazole derivatives including the compound , it was found to possess broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
